Senazodan hydrochloride
Description
Contextualizing Senazodan Hydrochloride within Cardiovascular Pharmacology
This compound is classified as a cardiotonic agent, a class of drugs designed to enhance the contractility of the heart muscle. medchemexpress.com Its primary mechanism of action is twofold: it functions as a phosphodiesterase III (PDE III) inhibitor and as a calcium (Ca2+) sensitizer (B1316253). chemscene.comnih.gov This dual activity positions it as a compound of interest for conditions characterized by reduced cardiac output. The inhibition of PDE III leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn enhances myocardial contractility. mdpi.com Simultaneously, its role as a Ca2+ sensitizer allows for an increased contractile force of the heart muscle without a significant increase in intracellular calcium concentration, a feature that distinguishes it from other inotropic agents. jacc.orgresearchgate.net This unique combination of effects, which also includes peripheral vasodilatory properties, has been a key focus of its pharmacological evaluation. jacc.org
Historical Development and Initial Research Trajectories of this compound
Senazodan, also identified by the code MCI-154, was developed by Mitsubishi Chemical Corporation (formerly Mitsubishi Kasei Corporation and later Mitsubishi Pharma Corporation). nih.govnih.govmcgc.com The initial research into this compound dates back to the late 1980s and early 1990s. The primary research trajectory for this compound was its potential application in the management of heart failure. Early preclinical studies focused on elucidating its novel mechanism of action, particularly its ability to increase the responsiveness of cardiac myofilaments to calcium. nih.gov Research demonstrated that Senazodan directly affects actin-myosin crossbridge kinetics and enhances myosin ATPase activity. chemscene.com A significant area of early investigation was its effect in models of myocardial dysfunction, such as that induced by acidosis or increased inorganic phosphate, where it showed a capacity to reverse contractile failure. nih.gov These initial findings highlighted its potential as a new type of cardiotonic agent, distinct from conventional therapies like beta-adrenergic agonists.
Overview of this compound’s Investigational Status and Significance
This compound underwent clinical investigation, primarily for the treatment of acute heart failure. chemsrc.com It was subjected to a series of clinical trials during the 1990s and early 2000s. nih.gov These trials reportedly showed a favorable hemodynamic profile when compared to existing treatments like dobutamine. nih.gov However, despite these early promising results, the development of Senazodan for acute heart failure was discontinued. chemsrc.com It has been noted that no further data on its development were published following these trials. nih.gov The significance of this compound in pharmaceutical research lies in its novel dual mechanism of action. As a Ca2+ sensitizer and PDE III inhibitor, it represented an innovative approach to inotropic therapy. The research into Senazodan has contributed to the broader understanding of myofilament calcium sensitization as a therapeutic target in heart failure. nih.gov
Interactive Data Tables
Table 1: Pharmacological Effects of this compound
| Effect | Mechanism | Outcome |
| Positive Inotropy | Calcium Sensitization, PDE III Inhibition | Increased myocardial contractility chemscene.comnih.gov |
| Vasodilation | Peripheral Vasodilatory Properties | Reduction in preload and afterload jacc.org |
| Myofilament Ca2+ Sensitization | Direct binding to Troponin C | Enhanced force generation at a given Ca2+ concentration nih.govjacc.org |
| PDE III Inhibition | Inhibition of cAMP degradation | Increased intracellular cAMP levels mdpi.com |
| Myosin ATPase Activity | Direct effect on crossbridge kinetics | Increased activity chemscene.com |
Table 2: Summary of Preclinical and Clinical Research Findings for this compound
| Parameter | Finding | Study Type |
| Left Ventricular Systolic Pressure (LVSP) | Significantly increased | In vivo (animal model) chemscene.com |
| Left Ventricular End-Diastolic Pressure (LVEDP) | Remarkably reduced | In vivo (animal model) chemscene.com |
| Heart Rate | Not obviously changed | In vivo (animal model) chemscene.com |
| Left Ventricular Ejection Fraction | Increased by 14 ± 11% | Clinical (human) jacc.org |
| Left Ventricular End-Systolic Volume | Decreased by 24 ± 11% | Clinical (human) jacc.org |
| Peak Positive dP/dt | Increased by 35 ± 25% | Clinical (human) jacc.org |
| Pulmonary Capillary Wedge Pressure | Significantly decreased in heart failure | In vivo (animal model) ahajournals.org |
| Response to Acidic pH | Reversed the decrease in myofilament Ca2+ response | In vitro (skinned cardiac fibers) nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[4-(pyridin-4-ylamino)phenyl]-4,5-dihydro-1H-pyridazin-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O.ClH/c20-15-6-5-14(18-19-15)11-1-3-12(4-2-11)17-13-7-9-16-10-8-13;/h1-4,7-10H,5-6H2,(H,16,17)(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQCKFLLTCINSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C2=CC=C(C=C2)NC3=CC=NC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00913328 | |
| Record name | 6-{4-[(Pyridin-4(1H)-ylidene)amino]phenyl}-4,5-dihydropyridazin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00913328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98326-33-1 | |
| Record name | 3(2H)-Pyridazinone, 4,5-dihydro-6-[4-(4-pyridinylamino)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98326-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Senazodan hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098326331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-{4-[(Pyridin-4(1H)-ylidene)amino]phenyl}-4,5-dihydropyridazin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00913328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SENAZODAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AQJ5MIM3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacology and Molecular Mechanisms of Action
Phosphodiesterase III Inhibition by Senazodan Hydrochloride
This compound exerts a significant portion of its cardiotonic effects through the selective inhibition of phosphodiesterase III, an enzyme predominantly found in cardiac and vascular smooth muscle cells.
While specific kinetic data such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for this compound's inhibition of PDE3 are not extensively detailed in publicly available literature, its classification as a potent PDE3 inhibitor is well-established. The mechanism of inhibition is understood to be competitive, where this compound vies with cAMP for the active site of the PDE3 enzyme. The selectivity of Senazodan for the PDE3 isoform over other phosphodiesterase families is a key feature, which theoretically minimizes off-target effects that could arise from the inhibition of other PDE isoforms. Further research is required to quantify the precise inhibitory constants and the full selectivity profile across all PDE families.
| Feature | Milrinone | Amrinone | This compound |
| Primary Mechanism | PDE3 Inhibition | PDE3 Inhibition | PDE3 Inhibition |
| Hemodynamic Effects | Increased cardiac inotropy and vasodilation | Increased cardiac inotropy and vasodilation | Increased cardiac inotropy and vasodilation |
This table presents a simplified comparison based on the shared primary mechanism of action.
The inhibition of PDE3 by this compound leads to a localized increase in the intracellular concentration of cAMP. This elevation in cAMP has profound effects on downstream signaling pathways, primarily through the activation of protein kinase A (PKA). In cardiac myocytes, PKA activation results in the phosphorylation of several key proteins that regulate cardiac function. These include:
L-type calcium channels: Phosphorylation of these channels increases calcium influx into the cell during an action potential, thereby enhancing the force of contraction.
Phospholamban: When phosphorylated, its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a) is relieved, leading to increased calcium reuptake into the sarcoplasmic reticulum. This not only contributes to faster relaxation but also increases the calcium load available for subsequent contractions.
Myofilament proteins: PKA can also phosphorylate proteins within the contractile apparatus, such as troponin I, which modulates the calcium sensitivity of the myofilaments.
Calcium Sensitization Mechanisms of this compound
In addition to its effects on cAMP levels, this compound also directly enhances the sensitivity of the cardiac myofilaments to calcium. This mechanism allows for an increase in contractile force without a corresponding increase in the intracellular calcium concentration, which can be energetically favorable and may reduce the risk of calcium-overload-induced arrhythmias.
The calcium-sensitizing effect of this compound is attributed to its interaction with the protein components of the cardiac sarcomere. The primary target for this action is believed to be the troponin complex, a key regulator of muscle contraction. It is hypothesized that Senazodan binds to cardiac troponin C (cTnC), the subunit of the troponin complex that binds calcium. This binding is thought to stabilize the calcium-bound conformation of cTnC, thereby prolonging the interaction between actin and myosin and enhancing the force of contraction for a given level of intracellular calcium. The precise binding site and the conformational changes induced by this compound on the troponin complex are areas of ongoing research.
Influence on Intracellular Calcium Homeostasis
The primary mechanism of calcium sensitization by this compound involves its interaction with the troponin complex, specifically cardiac troponin C (cTnC). By binding to cTnC, this compound stabilizes the calcium-bound conformation of the complex. This stabilization increases the affinity of troponin C for calcium, meaning that less calcium is required to initiate and sustain myocardial contraction. This enhanced responsiveness of the contractile proteins to calcium improves the efficiency of excitation-contraction coupling.
While the primary influence of this compound on calcium is through sensitization, its role as a PDE III inhibitor can indirectly affect calcium homeostasis. Inhibition of PDE III leads to an increase in intracellular cAMP levels. In cardiac myocytes, elevated cAMP activates protein kinase A (PKA), which can phosphorylate various proteins involved in calcium handling, including L-type calcium channels and phospholamban. Phosphorylation of L-type calcium channels can increase calcium influx during depolarization, while phosphorylation of phospholamban can enhance the activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA), leading to increased calcium sequestration into the sarcoplasmic reticulum. However, the predominant effect of Senazodan appears to be the sensitization of the myofilaments rather than a direct, large-scale alteration of intracellular calcium transients.
Synergistic and Ancillary Pharmacological Actions of this compound
The dual pharmacological actions of this compound result in a synergistic effect on the cardiovascular system, combining positive inotropic and vasodilatory properties.
Vasodilatory Properties and Vascular Smooth Muscle Modulation
The vasodilatory effects of this compound are primarily attributed to its inhibition of PDE III in vascular smooth muscle cells. Similar to its action in cardiac myocytes, PDE III inhibition in these cells leads to an accumulation of intracellular cAMP. In vascular smooth muscle, an increase in cAMP levels activates PKA, which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). The inactivation of MLCK prevents the phosphorylation of myosin light chains, a critical step for smooth muscle contraction. This leads to relaxation of the vascular smooth muscle, resulting in vasodilation.
This vasodilatory action affects both arterial and venous beds, leading to a reduction in both preload and afterload on the heart. The reduction in afterload decreases the resistance against which the heart has to pump, thereby improving cardiac output and efficiency. The reduction in preload decreases venous return to the heart, which can help to alleviate congestion.
Investigation of Inotropic Effects Beyond PDE III Inhibition and Calcium Sensitization
The primary positive inotropic effects of this compound are well-established to be a consequence of its dual mechanism of PDE III inhibition and calcium sensitization. Research literature to date has predominantly focused on these two pathways to explain its enhancement of myocardial contractility.
Exploration of Other Receptor Interactions or Modulatory Pathways (e.g., Serotonin (B10506) Receptors, where applicable in research literature)
A thorough review of the available scientific and research literature does not indicate any significant interactions of this compound with other receptor systems, including serotonin receptors. The pharmacological profile of this compound appears to be highly specific to its actions as a PDE III inhibitor and a calcium sensitizer (B1316253).
Preclinical Research and Pharmacodynamic Profiling
In Vitro Pharmacological Characterization of Senazodan Hydrochloride
Investigations at the cellular and subcellular levels have been crucial in defining the primary mechanisms of this compound. A key finding is its ability to enhance the sensitivity of cardiac contractile proteins to calcium. nih.govnih.gov In vitro motility assays using reconstituted cardiac thin filaments demonstrated that this compound shifts the threshold for calcium-activated movement to a lower concentration, effectively sensitizing the myofilaments. nih.gov
Further studies have shown that this compound moderately stimulates calcium uptake by the isolated cardiac sarcoplasmic reticulum (SR) but does not induce the release of calcium from it. nih.gov This suggests a mechanism distinct from agents that increase cytosolic calcium concentration by promoting its release from intracellular stores. Additionally, the compound does not inhibit cardiac Na+,K+-ATPase, distinguishing it from cardiac glycosides. nih.gov In contracting papillary muscles, the positive inotropic effect of this compound is associated with an increase in cyclic AMP (cAMP) content. nih.gov At a concentration of 30 microM, it increased cAMP levels to 150% of the basal value. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy has revealed that this compound interacts with the structural C-terminal domain of cardiac troponin C (cTnC), a key protein in the calcium-mediated regulation of muscle contraction. researchgate.net
Studies using isolated cardiac tissues have consistently demonstrated the positive inotropic (contractility-enhancing) effects of this compound. In isolated guinea pig papillary muscles, it exerted a concentration-dependent positive inotropic effect, with an EC50 value of 0.8 microM. nih.gov The maximum effect observed was a 253% increase over the predrug value, which was found to be more potent than saterinone and comparable to milrinone. nih.gov
The positive inotropic effects have been observed across various species. This compound increased the developed tension in isolated ventricular and atrial muscles from cats, dogs, guinea pigs, and rats. nih.gov Notably, its inotropic potency was reported to be stronger than that of amrinone and milrinone. nih.gov In contrast to its significant inotropic effects, this compound has only a marginal positive chronotropic (heart rate-increasing) effect. In spontaneously beating right auricles from guinea pigs, the heart rate increased by a maximum of only 8.7%. nih.gov
Table 1: In Vitro Inotropic Effects of this compound on Guinea Pig Papillary Muscle
| Parameter | Value |
|---|---|
| EC50 | 0.8 µM |
| Maximum Efficacy | 253% of predrug value |
Data derived from studies on isolated guinea pig papillary muscles. nih.gov
Enzyme inhibition assays have identified this compound as a highly selective inhibitor of phosphodiesterase III (PDE III). In homogenates of guinea pig myocardium, the compound inhibited PDE III activity with an IC50 of 3.8 microM. nih.gov Similar results were found in canine cardiac tissue, with an IC50 of 2.5 ± 0.6 micromol/l. nih.gov The inhibition was highly selective for PDE III, as the activity of PDE I, II, and IV was not significantly affected at concentrations up to 100 microM (for PDE I and IV) and 1,000 microM (for PDE II). nih.gov This selectivity distinguishes it from less selective PDE inhibitors like theophylline and IBMX. nih.gov
The positive inotropic action of this compound was not diminished by antagonists such as phentolamine, propranolol, cimetidine, or tetrodotoxin, indicating its effects are independent of adrenergic, histaminic, or sodium channel pathways. nih.gov
Table 2: Phosphodiesterase (PDE) Inhibition Profile of this compound
| PDE Isoenzyme | IC50 (Guinea Pig Myocardium) |
|---|---|
| PDE III | 3.8 µM |
| PDE I | Not significantly affected up to 100 µM |
| PDE II | Not significantly affected up to 1,000 µM |
| PDE IV | Not significantly affected up to 100 µM |
Data from enzyme inhibition assays on homogenates of guinea pig myocardium. nih.gov
In Vivo Preclinical Models of Cardiovascular Dysfunction
In vivo studies in various animal models have characterized the hemodynamic effects of this compound. In anesthetized dogs, intravenous administration (10-100 micrograms/kg) resulted in a dose-dependent decrease in mean circulatory filling pressure, resistance to venous return, mean blood pressure, and total peripheral resistance. nih.gov Concurrently, it produced an increase in cardiac output and heart rate. nih.gov
In a canine model of pacing-induced heart failure, this compound improved left ventricular contractility, as measured by the end-systolic pressure-volume ratio. nih.gov It also enhanced diastolic function, evidenced by accelerated left ventricular relaxation and increased diastolic distensibility. nih.gov In anesthetized rats, the compound led to a dose-dependent increase in the rate of left ventricular pressure rise (LV dP/dt), a key indicator of contractility, along with a reduction in mean arterial pressure. nih.gov
Table 3: Hemodynamic Effects of this compound in Anesthetized Dogs
| Hemodynamic Parameter | Effect |
|---|---|
| Mean Circulatory Filling Pressure | Dose-dependent decrease |
| Resistance to Venous Return | Dose-dependent decrease |
| Mean Blood Pressure | Decrease |
| Total Peripheral Resistance | Decrease |
| Cardiac Output | Increase |
| Heart Rate | Increase |
Observations from intravenous administration in anesthetized dogs. nih.gov
A significant finding from preclinical research is the effect of this compound on myocardial energetics. In a canine model of myocardial ischemia, the infusion of this compound improved depressed regional contractile function (segment shortening) and LV dP/dtmax without increasing myocardial oxygen consumption (MVO2) in the ischemic zone. nih.gov Similarly, in non-ischemic hearts, it enhanced myocardial contractility without a corresponding increase in MVO2. nih.gov
This "oxygen-saving" effect suggests an improvement in the efficiency of myocardial contraction. Studies in diseased human hearts further support this, showing that while this compound increased left ventricular contractility (Emax) to a similar extent as dobutamine, it did so without a significant increase in myocardial oxygen consumption per beat (Vo2). nih.gov The oxygen cost of contractility was found to be significantly less for this compound compared to dobutamine, indicating a potential energetic advantage. nih.gov
Evaluation in Models of Acute Heart Failure and Reperfusion Injury
Preclinical investigations in animal models of acute heart failure have suggested that this compound may offer a favorable hemodynamic profile. Early studies indicated that its mechanism of action as a calcium sensitizer (B1316253) could be beneficial in improving cardiac contractility. nih.gov However, detailed and recent preclinical data evaluating the efficacy of this compound specifically in models of acute heart failure and reperfusion injury are not extensively available in publicly accessible scientific literature. Research in the 1990s and early 2000s showed a favorable hemodynamic profile for Senazodan (also known as MCI-154) when compared to dobutamine. nih.gov Despite these initial findings, further published data on its development and specific effects in reperfusion injury models are scarce.
Pharmacokinetic and Pharmacodynamic Correlations in Preclinical Models
The relationship between the concentration of this compound in the body and its pharmacological effects is a critical aspect of its preclinical assessment. Understanding this correlation is essential for predicting its therapeutic window and efficacy.
Specific data regarding the half-life and bioavailability of this compound in various preclinical species have not been extensively published. Such studies are crucial for determining the dosing regimens and predicting the duration of action of the compound. The table below illustrates the typical parameters that would be assessed in such studies, though specific values for this compound are not available.
| Species | Route of Administration | Half-life (t½) | Bioavailability (%) |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
While early research indicated a favorable hemodynamic profile for Senazodan, detailed dose-response studies and specific efficacy data in various animal models of heart failure are not widely reported in recent scientific literature. nih.gov Establishing a clear dose-response relationship is fundamental to understanding the therapeutic potential and effective concentration range of this compound. The following interactive table demonstrates the type of data that would be generated from such studies, but is populated with placeholder information due to the lack of specific findings for this compound.
| Animal Model | Dose | Efficacy Endpoint | Response |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Clinical Research and Therapeutic Potential Evaluation
Post-Trial Research and Reconsideration of Therapeutic Applications
The period following the halt of a drug's clinical development can offer unique opportunities to extract further scientific knowledge from the data already gathered. For Senazodan hydrochloride, this involves a deeper analysis of its clinical trial results and a theoretical exploration of its alternative applications.
Retrospective Analysis of Clinical Data for Novel Insights
While specific retrospective analyses of this compound's Phase II trial data are not publicly available, the general understanding of PDE3 inhibitors provides a framework for potential insights. Clinical trials of other PDE3 inhibitors have shown a consistent pattern of short-term hemodynamic benefits overshadowed by an increased risk of mortality in long-term use for chronic heart failure. nih.govnih.govresearchgate.net A retrospective analysis of this compound's data would likely focus on:
Subgroup Analysis: Identifying if any specific patient subgroups experienced a more favorable risk-benefit profile. This could involve analyzing data based on demographics, disease etiology, or baseline hemodynamic parameters.
Endpoint Re-evaluation: Examining alternative or composite endpoints that might reveal benefits not captured by the primary endpoints of the original trials.
Mechanism of Adverse Events: Investigating the data for clues regarding the mechanisms behind the adverse outcomes associated with PDE3 inhibitors, which could inform the development of safer compounds in the future.
A hypothetical table summarizing the kind of data that would be sought in such an analysis is presented below.
Hypothetical Retrospective Analysis of this compound Phase II Data
| Patient Subgroup | Primary Efficacy Endpoint (e.g., Change in Cardiac Index) | Key Safety Endpoint (e.g., Incidence of Arrhythmia) | Potential for Favorable Risk-Benefit |
|---|---|---|---|
| Ischemic Cardiomyopathy | Moderate Improvement | Significantly Increased | Low |
| Non-Ischemic Cardiomyopathy | Significant Improvement | Moderately Increased | Moderate |
| Normal Baseline Blood Pressure | Moderate Improvement | Increased | Low |
Potential for Repurposing or Application in Other Cardiovascular Conditions
The principle of drug repurposing involves exploring new therapeutic uses for existing or failed drugs. nih.gov For this compound, its vasodilatory and inotropic effects could theoretically be beneficial in other cardiovascular conditions where these mechanisms are relevant. However, the safety concerns associated with the PDE3 inhibitor class present a significant hurdle.
Potential areas of exploration, though speculative without further research, could include:
Peripheral Artery Disease: Another PDE3 inhibitor, cilostazol, is used to treat intermittent claudication, a symptom of peripheral artery disease. wikipedia.org The vasodilatory effects of this compound could be investigated in this context, although its cardiac effects would need to be carefully considered.
Pulmonary Hypertension: The vasodilatory properties of PDE inhibitors are utilized in the treatment of pulmonary hypertension. While other classes of PDE inhibitors (like PDE5 inhibitors) are more established in this area, the potential of PDE3 inhibitors has been a subject of interest.
Vascular Dementia: Some research suggests that phosphodiesterase inhibitors might have a role in improving cerebral perfusion, which could be relevant for conditions like vascular dementia. mdpi.com
It is crucial to note that any consideration of repurposing this compound would require extensive preclinical and clinical research to establish a favorable safety and efficacy profile in a new indication.
Predictive Biomarker Research for Patient Stratification
The development of predictive biomarkers is a key aspect of precision medicine, aiming to identify patients who are most likely to respond to a specific treatment or are at a higher risk of adverse effects. otago.ac.nz For a drug class like PDE3 inhibitors with a narrow therapeutic window, biomarkers could be instrumental.
Research in this area for PDE3 inhibitors, and by extension for a compound like this compound, would likely focus on:
Genetic Markers: Identifying genetic variations that influence the drug's metabolism, target engagement, or downstream signaling pathways. These could help in predicting both efficacy and the likelihood of adverse events like arrhythmias.
Protein Biomarkers: Measuring levels of specific proteins in the blood that are associated with the drug's mechanism of action or with the underlying pathophysiology of the responsive patient subgroup. For instance, markers of myocardial stretch (like natriuretic peptides) or inflammation could be explored. nih.govnih.gov
Imaging Biomarkers: Utilizing cardiac imaging techniques to identify specific phenotypes of heart failure that might be more amenable to treatment with a PDE3 inhibitor.
The table below illustrates the potential types of biomarkers that could be investigated for patient stratification with a PDE3 inhibitor like this compound.
Potential Predictive Biomarkers for this compound Therapy
| Biomarker Category | Specific Example | Potential Clinical Utility |
|---|---|---|
| Genomics | Polymorphisms in genes for adrenergic receptors or phosphodiesterases | Identify patients with a higher likelihood of positive inotropic response or lower risk of arrhythmia. |
| Proteomics | Baseline levels of hs-Troponin or Galectin-3 | Stratify patients based on the underlying pathophysiology (e.g., presence of myocardial injury or fibrosis) to predict response. |
| Metabolomics | Specific metabolic profiles associated with mitochondrial function | Identify patients whose cellular energy metabolism is more likely to benefit from cAMP modulation. |
Toxicity and Safety Profile Research
Preclinical Safety Assessments of Senazodan Hydrochloride
Comprehensive preclinical safety data for this compound is not widely available in the public domain. Typically, a battery of studies in animal models is conducted to characterize the toxicological profile of a new chemical entity before it can be administered to humans. The following sections outline the standard types of preclinical safety assessments and discuss the general toxicological considerations for the class of compounds to which this compound belongs.
General Toxicology Studies in Animal Models
Specific general toxicology studies for this compound have not been published in publicly accessible literature. Such studies generally involve the administration of the compound to rodent and non-rodent species to determine its potential adverse effects on various organ systems. These studies are crucial for identifying target organs of toxicity and for establishing a safe starting dose for clinical trials.
Organ-Specific Toxicity Research (e.g., Cardiotoxicity, Hepatotoxicity)
Given that this compound is a PDE3 inhibitor, there is a potential for cardiotoxicity. cvpharmacology.com Drugs in this class have been associated with an increased risk of ventricular arrhythmias. cvpharmacology.com Long-term administration of some PDE3 inhibitors in patients with heart failure has been linked to increased mortality. cvpharmacology.comnih.govwikipedia.org Therefore, dedicated studies to assess the cardiovascular safety of this compound would be a critical component of its preclinical evaluation. However, specific preclinical cardiotoxicity or hepatotoxicity studies for this compound are not available in published literature.
Genotoxicity and Mutagenicity Investigations
There is no publicly available information on the genotoxicity or mutagenicity of this compound. Standard genotoxicity testing batteries are performed on investigational new drugs to assess their potential to cause genetic mutations or chromosomal damage. These tests are a critical part of the safety assessment to rule out the potential for carcinogenicity.
Clinical Safety Observations of this compound
Detailed clinical safety data for this compound, including comprehensive reports of adverse events from clinical trials, are not available in the public domain. The following sections discuss the typical framework for evaluating clinical safety and the general safety concerns associated with the therapeutic class of this compound.
Adverse Event Reporting and Classification in Clinical Trials
Information regarding adverse events specifically from clinical trials of this compound is not publicly documented. Generally, in clinical trials, all adverse events are meticulously recorded, regardless of their perceived relationship to the study drug. These events are then classified based on their severity, seriousness, and potential causality. Common adverse effects associated with the PDE3 inhibitor class include headaches and hypotension. cvpharmacology.com
Analysis of Discontinuation Due to Safety Concerns
There is no available information detailing discontinuations due to safety concerns in any clinical trials that may have been conducted with this compound. The reasons for discontinuing a clinical trial can range from lack of efficacy and strategic business decisions to safety concerns. nih.gov Analysis of discontinuation rates and the underlying reasons provides critical insights into the safety and tolerability of an investigational drug.
Comparison of Safety Profile with Other Inotropic Agents
Direct comparative studies evaluating the safety profile of this compound against other inotropic agents like dobutamine, milrinone, or levosimendan (B1675185) have not been identified in the available literature. However, a comparison can be inferred based on its pharmacological class. This compound is known to be a phosphodiesterase 3 (PDE3) inhibitor and a calcium (Ca²⁺) sensitizer (B1316253). immunomart.combioscience.co.uk Agents in these classes have well-documented safety profiles and potential adverse effects.
PDE3 Inhibitors (e.g., Milrinone): These agents are known to cause adverse effects such as hypotension due to vasodilation and an increased risk of cardiac arrhythmias.
Ca²⁺ Sensitizers (e.g., Levosimendan): While also having vasodilatory effects that can lead to hypotension, some research suggests Ca²⁺ sensitizers may have a lower tendency to increase myocardial oxygen demand and cause arrhythmias compared to traditional inotropes that increase intracellular calcium concentration.
Beta-adrenergic Agonists (e.g., Dobutamine): This class of inotropes can increase myocardial oxygen consumption and is associated with a risk of tachycardia and arrhythmias.
Without direct comparative clinical data, the precise safety profile of this compound relative to these agents remains speculative.
Table 2: General Safety Profile Comparison of Inotropic Agent Classes
| Inotropic Agent | Pharmacological Class | Common Potential Adverse Effects |
|---|---|---|
| This compound | PDE3 Inhibitor / Ca²⁺ Sensitizer | Data not publicly available from dedicated safety studies. Potential for hypotension and arrhythmia based on mechanism. |
| Dobutamine | Beta-adrenergic Agonist | Tachycardia, arrhythmias, increased myocardial oxygen demand. |
| Milrinone | PDE3 Inhibitor | Hypotension, arrhythmias, headache. |
| Levosimendan | Ca²⁺ Sensitizer / K-ATP Channel Opener | Hypotension, headache, potential for atrial fibrillation. |
Mechanisms of Potential Adverse Effects of this compound
The mechanisms through which this compound could potentially cause adverse effects are directly linked to its dual pharmacological actions as a PDE3 inhibitor and a Ca²⁺ sensitizer.
PDE3 Inhibition-Related Effects: By inhibiting phosphodiesterase 3, this compound increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) in both cardiac and vascular smooth muscle cells.
In the vasculature, elevated cAMP leads to smooth muscle relaxation and vasodilation. This is the likely mechanism behind the observed decreases in blood pressure and systemic vascular resistance, which could manifest as hypotension if excessive.
In the heart, increased cAMP can lead to an influx of calcium, which, while contributing to the positive inotropic effect, also increases the potential for cardiac arrhythmias .
Ca²⁺ Sensitization-Related Effects: this compound also enhances the sensitivity of the cardiac contractile proteins to existing intracellular calcium. This mechanism contributes to its inotropic effect, potentially without the same degree of increase in myocardial oxygen demand as agents that raise intracellular calcium levels. However, alterations in calcium handling and myofilament sensitivity are complex processes, and any disruption could theoretically contribute to arrhythmogenesis, although some research suggests this mechanism may be less arrhythmogenic. nih.gov
Combined Effects: The combination of vasodilation (from PDE3 inhibition) and increased cardiac contractility could lead to a reflex tachycardia as the body attempts to compensate for a drop in blood pressure.
These potential mechanisms are inferred from the compound's pharmacology and the known effects of its drug class, as specific studies detailing the observed adverse effects of this compound and their underlying mechanisms are not available.
Investigation of Drug Drug Interactions with Senazodan Hydrochloride
Pharmacokinetic Interaction Research
Limited publicly available research has been conducted on the specific pharmacokinetic drug-drug interactions of Senazodan hydrochloride. The following sections outline the key areas of concern for a compound of this nature, largely based on theoretical considerations and the known pathways of drug metabolism and transport.
Cytochrome P450 Enzyme Modulation (Inhibition/Induction)
There is currently a lack of specific published in vitro or in vivo studies detailing the effects of this compound on the activity of cytochrome P450 (CYP450) enzymes. The metabolic fate of this compound and its potential to inhibit or induce key CYP450 isoforms, such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2, which are responsible for the metabolism of a vast number of clinically used drugs, remains to be fully elucidated. Without such data, the potential for clinically significant drug-drug interactions arising from altered metabolism of co-administered drugs cannot be definitively assessed.
Drug Transporter Interactions (e.g., P-glycoprotein)
Similarly, there is no specific information available from preclinical or clinical studies on the interaction of this compound with drug transporters like P-glycoprotein (P-gp). P-gp is an important efflux transporter that affects the absorption and disposition of many drugs. Whether this compound is a substrate, inhibitor, or inducer of P-gp is unknown. Interactions at the level of this transporter could potentially alter the systemic exposure and tissue distribution of co-administered medications that are P-gp substrates.
Effects on Absorption, Distribution, and Elimination of Concomitant Medications
Given the absence of data on CYP450 and drug transporter interactions, the effects of this compound on the absorption, distribution, and elimination of other medications are not characterized. Any potential for such interactions would be speculative without dedicated clinical or preclinical investigation.
Pharmacodynamic Interaction Research
The pharmacodynamic interactions of this compound are primarily dictated by its effects as a calcium sensitizer (B1316253) and a phosphodiesterase III inhibitor.
Synergistic or Antagonistic Effects with Other Cardiovascular Agents
The co-administration of this compound with other cardiovascular agents could theoretically lead to synergistic or antagonistic effects. For instance, its positive inotropic effects could be additive with other inotropic agents. A study investigating the interaction of this compound (referred to as MCI-154) with the anesthetic isoflurane in dogs demonstrated that this compound increases myocardial contractility and decreases coronary vascular resistance, both in the conscious state and during isoflurane anesthesia nih.gov. This suggests a potential for synergistic effects with other vasodilators. However, specific studies on its interactions with commonly used cardiovascular drugs like beta-blockers or ACE inhibitors are not available.
Interactive Data Table: Potential Pharmacodynamic Interactions with Cardiovascular Agents
| Interacting Agent Class | Potential Effect | Mechanism of Interaction |
| Beta-blockers | Potential for complex interactions. Additive hypotensive effects are possible. The positive inotropic effect of Senazodan might counteract the negative inotropic effect of beta-blockers. | Beta-blockers reduce heart rate and contractility, while Senazodan increases contractility. Both may have vasodilatory properties. |
| ACE Inhibitors | Likely synergistic hypotensive effects due to vasodilation. | Both agents promote vasodilation through different mechanisms. |
| Diuretics | Potential for enhanced reduction in cardiac preload. | Diuretics reduce blood volume, while Senazodan's venodilatory effects could also decrease preload. |
| Other Vasodilators | Additive hypotensive effects are expected. | Combination of different vasodilatory mechanisms. |
Interactions with Agents Affecting Cyclic Nucleotide Metabolism or Calcium Homeostasis
This compound's mechanism of action directly involves the modulation of cyclic nucleotide metabolism and calcium homeostasis.
Research indicates that this compound is a weak inhibitor of phosphodiesterase (PDE) nih.gov. Its positive inotropic effect is only partially attributed to the elevation of cyclic adenosine (B11128) monophosphate (cAMP) levels nih.gov. This suggests that its primary mechanism is likely related to calcium sensitization. A comparative study of calcium-sensitizing agents found that this compound (MCI-154), in contrast to some other agents in its class, increases myosin ATPase activity, suggesting a direct effect on the contractile apparatus nih.gov.
Given its weak PDE inhibitory action, the potential for significant interactions with other drugs that modulate cAMP or cyclic guanosine monophosphate (cGMP) may be less pronounced than with more potent PDE inhibitors. However, co-administration with other agents that increase intracellular calcium or affect myofilament calcium sensitivity could lead to additive or synergistic effects on myocardial contractility.
Interactive Data Table: Interactions Related to Cellular Mechanisms
| Interacting Agent Class | Potential Effect | Mechanism of Interaction |
| Other PDE Inhibitors | Potential for additive effects on cAMP levels and subsequent physiological responses. | Inhibition of the same or different PDE isoforms, leading to increased cyclic nucleotide concentrations. |
| Calcium Channel Blockers | Complex and potentially opposing effects. The positive inotropic effect of Senazodan might be attenuated by the negative inotropic effects of some calcium channel blockers. | Senazodan enhances myofilament response to calcium, while calcium channel blockers reduce calcium influx. |
| Agents increasing intracellular calcium | Synergistic positive inotropic effects. | Increased availability of intracellular calcium for the sensitized myofilaments to act upon. |
Clinical Implications of Combined Pharmacological Effects
The clinical implications of combining this compound with other pharmacological agents are primarily dictated by its nature as a PDE3 inhibitor. Such combinations can lead to synergistic, additive, or antagonistic effects, significantly influencing both therapeutic outcomes and patient safety. The primary areas of concern for drug-drug interactions involve other cardiovascular medications, including antiplatelet agents, beta-blockers, and diuretics.
Synergistic and Additive Hemodynamic Effects
The vasodilatory and inotropic effects of this compound can be potentiated when co-administered with other drugs possessing similar properties. This can be both beneficial and detrimental, depending on the clinical context.
For instance, the combination with other vasodilators, such as nitrates or calcium channel blockers, could lead to a more profound reduction in blood pressure. While this might be advantageous in managing severe hypertension, it also increases the risk of symptomatic hypotension, characterized by dizziness, lightheadedness, and syncope.
Similarly, the positive inotropic (contractility-enhancing) effects could be amplified when used alongside other inotropic agents like digoxin. Careful monitoring is crucial in such scenarios to prevent cardiac arrhythmias. patsnap.com
Interactions with Antiplatelet and Anticoagulant Agents
PDE3 inhibitors, including this compound, are known to inhibit platelet aggregation. youtube.com When combined with other antiplatelet drugs, such as aspirin or clopidogrel, or with anticoagulants like warfarin, there is a theoretically increased risk of bleeding.
Clinical studies with another PDE3 inhibitor, cilostazol, have explored this interaction. One study found that the combination of cilostazol and clopidogrel significantly reduced the recurrence of ischemic stroke without an increased risk of bleeding in high-risk patients. nih.gov However, another study noted that co-administering cilostazol with aspirin resulted in a 23% to 35% greater inhibition of ADP-induced platelet aggregation compared to aspirin alone, suggesting a need for caution. drugs.com
| Interacting Drug Class | Potential Pharmacological Effect | Potential Clinical Implication |
|---|---|---|
| Antiplatelet Agents (e.g., Aspirin, Clopidogrel) | Additive inhibition of platelet aggregation | Increased risk of bleeding |
| Anticoagulants (e.g., Warfarin) | Potentiation of anticoagulant effect | Increased risk of hemorrhage |
Combined Use with Beta-Blockers
The interaction between PDE3 inhibitors and beta-blockers is complex. Beta-blockers are a cornerstone in the management of chronic heart failure, and their combination with an inotropic agent like a PDE3 inhibitor might seem counterintuitive. However, in certain acute settings, this combination has been explored.
The rationale lies in the differing mechanisms of action. While beta-blockers reduce heart rate and myocardial oxygen demand, PDE3 inhibitors increase contractility. In patients with acute decompensated heart failure already on beta-blocker therapy, the addition of a PDE3 inhibitor may provide necessary inotropic support without the need to discontinue the beneficial beta-blockade. Studies combining the PDE3 inhibitor enoximone with the beta-blocker esmolol have been conducted, suggesting a potential therapeutic niche for such combinations under close medical supervision.
Interactions with Diuretics
Diuretics are frequently used in patients with heart failure to manage fluid overload. When used concomitantly with this compound, there is a potential for additive hypotensive effects due to volume depletion from the diuretic and vasodilation from the PDE3 inhibitor.
Furthermore, diuretic-induced electrolyte imbalances, particularly hypokalemia (low potassium levels), can increase the risk of arrhythmias, a known adverse effect of PDE3 inhibitors. Therefore, careful monitoring of blood pressure and serum electrolytes is essential when these agents are used together.
| Combined Drug Class | Combined Pharmacological Effect | Potential Clinical Implications | Monitoring Parameters |
|---|---|---|---|
| Other Vasodilators (e.g., Nitrates) | Synergistic vasodilation | Enhanced blood pressure lowering, risk of hypotension | Blood pressure, heart rate |
| Other Inotropic Agents (e.g., Digoxin) | Additive inotropic effects | Increased cardiac contractility, potential for arrhythmias | ECG, serum drug levels |
| Beta-Blockers | Modulation of cardiac effects | Potential for use in acute decompensated heart failure | Hemodynamic monitoring |
| Diuretics | Additive hypotension, risk of electrolyte imbalance | Increased risk of hypotension and arrhythmias | Blood pressure, serum electrolytes (especially potassium) |
Advanced Research on Structural Analogues and Chemical Derivatization
Structure-Activity Relationship (SAR) Studies of Senazodan Hydrochloride and its Core Pyridazinone Scaffold
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. patsnap.com For pyridazinone-based compounds like Senazodan, these studies are crucial for identifying the key molecular features responsible for their therapeutic effects and for guiding the design of more potent and selective analogues.
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups in a molecule that are necessary for its biological activity. nih.govnih.govresearchgate.net For pyridazinone derivatives acting as phosphodiesterase (PDE) inhibitors, a key target for cardiotonic agents, several pharmacophoric features have been identified through computational and experimental studies. nih.govactascientific.com While a specific pharmacophore model for this compound is not extensively detailed in publicly available research, a putative model can be constructed based on its structural components and the established knowledge of related PDE inhibitors.
The likely key pharmacophore elements for this compound and its analogues include:
A Hydrogen Bond Acceptor: The carbonyl group (C=O) on the pyridazinone ring is a critical feature, likely forming a hydrogen bond with a corresponding donor group in the active site of the target enzyme. nih.gov
A Hydrogen Bond Donor: The lactam N-H group on the pyridazinone ring can act as a hydrogen bond donor, which has been shown to be important for the activity of some pyridazinone-based PDE inhibitors. nih.gov
A Hydrophobic/Aromatic Region: The phenyl ring connected to the pyridazinone core serves as a significant hydrophobic and aromatic feature, contributing to the binding affinity through van der Waals and pi-pi stacking interactions within the active site. nih.govactascientific.com
A Second Aromatic/Heterocyclic System: The pyridinylamino moiety of Senazodan introduces another aromatic system, which can engage in additional interactions with the target, potentially contributing to both potency and selectivity.
A Defined Spatial Arrangement: The relative orientation of these functional groups is crucial for optimal interaction with the biological target. The 4,5-dihydro-pyridazinone ring provides a specific conformational constraint that positions the appended phenyl and pyridinylamino groups in a particular spatial arrangement.
A summary of these putative pharmacophoric features is presented in the table below.
| Pharmacophoric Feature | Corresponding Structural Moiety in Senazodan | Potential Interaction with Target |
| Hydrogen Bond Acceptor | Carbonyl group (C=O) of the pyridazinone ring | Hydrogen bonding |
| Hydrogen Bond Donor | Lactam N-H of the pyridazinone ring | Hydrogen bonding |
| Hydrophobic/Aromatic Region 1 | Phenyl ring | Hydrophobic and aromatic interactions |
| Aromatic/Heterocyclic Region 2 | Pyridinylamino group | Aromatic interactions and potential hydrogen bonding |
Substituents on the Phenyl Ring:
The substitution pattern on the 6-phenyl ring of the 4,5-dihydropyridazin-3(2H)-one scaffold is a key determinant of activity. In Senazodan, this ring is substituted at the para-position with a pyridinylamino group. Variations at this position would be expected to have a profound impact on activity.
Nature of the Linker: The amino linker (-NH-) in Senazodan is important as it can act as a hydrogen bond donor and also influences the electronics and conformation of the molecule. Replacing this linker with other groups (e.g., -O-, -S-, -CH2-) would likely alter the binding mode and activity.
Position of the Pyridinylamino Group: Moving the pyridinylamino group to the meta or ortho positions of the phenyl ring would change the spatial relationship with the rest of the molecule and likely reduce activity by disrupting the optimal binding conformation.
Substituents on the Pyridine Ring: The electronic properties and steric bulk of substituents on the pyridine ring could fine-tune the binding affinity and selectivity. Electron-donating or electron-withdrawing groups could modulate the pKa of the pyridine nitrogen, affecting its potential for ionic or hydrogen bonding interactions.
Modifications of the Pyridazinone Core:
The pyridazinone ring itself is a critical component of the pharmacophore.
N-Substitution: Substitution on the lactam nitrogen (N2 position) of the pyridazinone ring can have a significant impact on activity and selectivity. For some PDE inhibitors, an unsubstituted N-H is preferred for PDE3 inhibition, while hydrophobic substituents at this position can enhance PDE4 inhibition. nih.gov
Saturation of the Ring: The 4,5-dihydro nature of the pyridazinone ring in Senazodan imparts a degree of conformational flexibility. Aromatization of this ring to a pyridazinone would create a more planar and rigid structure, which could either enhance or decrease binding affinity depending on the specific requirements of the target's active site. researchgate.net
The following table summarizes the potential effects of various substituents on the activity of Senazodan-like molecules.
| Position of Substitution | Type of Substituent | Potential Effect on Activity | Rationale |
| Phenyl Ring (para-position) | Alteration of the amino linker | Likely to decrease activity | The -NH- group is likely a key interacting moiety. |
| Phenyl Ring (para-position) | Different heterocyclic rings | May increase or decrease activity and selectivity | Explores different binding interactions. |
| Pyridazinone Ring (N2-position) | Small alkyl or acyl groups | May alter selectivity (e.g., towards PDE4) | Modifies the hydrogen bonding potential and introduces steric bulk. |
| Pyridazinone Ring (C4/C5-positions) | Alkyl or other small groups | Could introduce steric hindrance or provide additional hydrophobic interactions | Modifies the shape and flexibility of the ring. |
Design and Synthesis of Novel this compound Analogues
The design and synthesis of novel analogues are driven by the insights gained from SAR studies, with the goal of improving potency, selectivity, and pharmacokinetic properties. patsnap.comdanaher.comresearchgate.net
The synthesis of the 6-aryl-4,5-dihydropyridazin-3(2H)-one scaffold, the core of Senazodan, is well-established. beilstein-journals.org A common and versatile method involves the following key steps:
Friedel-Crafts Acylation: The synthesis typically begins with the Friedel-Crafts acylation of a substituted benzene derivative with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). This reaction forms a 4-aryl-4-oxobutanoic acid. For the synthesis of Senazodan analogues, the starting material would be a derivative of 4-aminopyridine.
Cyclization with Hydrazine: The resulting keto-acid is then cyclized by reaction with hydrazine hydrate (N2H4·H2O). This step forms the 4,5-dihydropyridazin-3(2H)-one ring.
This synthetic route is amenable to the production of a wide variety of analogues by using different substituted anilines and derivatives of succinic anhydride in the initial steps. researchgate.net
Lead optimization is an iterative process of modifying the structure of a lead compound to improve its drug-like properties while maintaining or enhancing its biological activity. danaher.comresearchgate.netnih.govnih.govedx.org For a lead compound like Senazodan, several medicinal chemistry strategies could be employed:
Analogue Synthesis: Based on SAR data, a library of analogues would be synthesized to systematically probe the effects of different functional groups at various positions on the molecule.
Bioisosteric Replacement: This involves replacing certain functional groups with other groups that have similar physical or chemical properties but may lead to improved potency, selectivity, or pharmacokinetic properties. For example, the pyridine ring in Senazodan could be replaced with other heterocycles like pyrimidine, pyrazine, or thiazole to explore different interactions with the target.
Structure-Based Drug Design: If the three-dimensional structure of the target enzyme (e.g., PDE3) is known, computational docking studies can be used to predict how different analogues will bind to the active site. This allows for a more rational design of new compounds with improved binding affinity. nih.gov
Pharmacokinetic Profiling: In addition to assessing the potency of new analogues, their pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) would be evaluated. This includes measuring properties like solubility, permeability, and stability in the presence of metabolic enzymes.
A key aspect of lead optimization is improving the metabolic stability of a drug candidate to ensure a longer duration of action and potentially reduce the formation of reactive metabolites. mdpi.com One strategy to achieve this is through deuteration, which involves selectively replacing hydrogen atoms with their heavier isotope, deuterium. mdpi.com
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Since the cleavage of a C-H bond is often the rate-limiting step in drug metabolism by cytochrome P450 (CYP) enzymes, replacing a hydrogen atom at a metabolically vulnerable position with deuterium can slow down the rate of metabolism. This is known as the kinetic isotope effect.
For this compound, potential sites for deuteration to investigate improvements in metabolic stability would be those positions that are most likely to undergo oxidative metabolism. These could include:
The Phenyl and Pyridine Rings: Aromatic hydroxylation is a common metabolic pathway. Replacing hydrogen atoms on these rings with deuterium could slow down this process.
The Dihydropyridazinone Ring: The aliphatic carbons of the 4,5-dihydro-pyridazinone ring could also be sites of oxidation.
The synthesis of deuterated analogues would involve using deuterated starting materials or reagents in the synthetic sequence. For example, a deuterated version of a starting aniline could be used to introduce deuterium into the phenyl ring. The resulting deuterated analogues would then be incubated with liver microsomes to compare their rate of metabolism with that of the non-deuterated parent compound.
Biological Evaluation of Chemical Derivatives
The biological evaluation of chemical derivatives of a lead compound like this compound is a critical step in the drug discovery process. This phase aims to identify analogues with improved therapeutic properties, such as enhanced potency, greater target specificity, better pharmacokinetic profiles, and reduced toxicity. The evaluation typically begins with in vitro screening to rapidly assess the biological activity of a large number of compounds, followed by more comprehensive preclinical assessments of the most promising candidates.
In Vitro Screening for Enhanced Potency or Specificity
In vitro screening of structural analogues of Senazodan, a pyridazinone derivative, would focus on their activity as phosphodiesterase (PDE) inhibitors, particularly targeting the PDE3 isoform, which is implicated in cardiovascular function. The primary goal is to identify derivatives with higher potency (lower IC50 values) and greater selectivity for PDE3 over other PDE isoforms to minimize off-target effects.
Research on related pyridazinone-based compounds has provided valuable insights into their structure-activity relationships (SAR). For instance, studies on pyrazolopyridine-pyridazinone PDE inhibitors have shown that the pyridazinone lactam functionality is a crucial determinant for PDE3-inhibitory activity, with an unsubstituted nitrogen atom being preferable nih.gov. Modifications at other positions of the pyridazinone ring and its substituents can significantly influence both potency and selectivity.
For example, a series of 4,5-dihydropyridazinones demonstrated strong inhibitory effects on cardiac type III phosphodiesterase nih.gov. One 5-methyl derivative of Imazodan was identified as a highly specific PDE3 inhibitor with an IC50 of 0.6 μM nih.gov. Another analogue, a 4,5,6,7-tetrahydrobenzimidazole derivative, was found to be a very effective PDE3 inhibitor with an IC50 of 0.15 μM, which is significantly more potent than the reference standard milrinone (IC50 = 2.5 μM) nih.gov.
The following interactive table summarizes the in vitro PDE3 inhibitory activity of some representative pyridazinone derivatives, illustrating the impact of structural modifications on potency.
| Compound | Core Structure | Substituents | PDE3 IC50 (µM) |
| Milrinone | Pyridinone | - | 2.5 nih.gov |
| Imazodan Analogue | 4,5-Dihydropyridazinone | 5-methyl | 0.6 nih.gov |
| Benzimidazole Analogue | 4,5,6,7-Tetrahydrobenzimidazole | - | 0.15 nih.gov |
| Benzoxacinyl Derivative | 6-Benzoxacinyl Pyridazin-3-one | - | 10 nih.gov |
These findings highlight that systematic chemical derivatization of the pyridazinone scaffold can lead to compounds with significantly enhanced potency and specificity for PDE3.
Preclinical Assessment of Improved Pharmacokinetic or Safety Profiles
Following promising in vitro results, lead candidates undergo preclinical assessment to evaluate their pharmacokinetic (PK) and safety profiles. The goal is to identify compounds that not only are potent and selective but also possess drug-like properties, including good oral bioavailability, appropriate metabolic stability, and a favorable safety margin.
For pyridazinone derivatives, preclinical studies would involve administering the compounds to animal models to determine key PK parameters such as absorption, distribution, metabolism, and excretion (ADME). For instance, computer-aided drug design (CADD) and subsequent in vivo studies on novel pyridazin-3-one derivatives have demonstrated promising physicochemical properties and drug-like behavior, including optimal aqueous solubility, good oral bioavailability, and excellent intestinal absorption nih.gov.
Safety pharmacology and toxicology studies are also crucial. These studies assess the potential for adverse effects on major organ systems, such as the cardiovascular, respiratory, and central nervous systems. For example, a new orally bioavailable formulation of flubendazole, a benzimidazole derivative, underwent extensive preclinical toxicity and pharmacokinetic studies in rats and dogs to determine its safety profile before potential clinical trials nih.gov. Such studies would be essential for any new Senazodan analogue to ensure an acceptable risk-benefit profile.
The development of second-generation antisense oligonucleotides like Mipomersen provides a relevant example of preclinical evaluation, where pharmacokinetic properties were found to be consistent across various species, and the compound did not exhibit drug-drug interactions or adverse cardiovascular effects nih.gov. This comprehensive preclinical characterization is vital for the successful clinical development of any new chemical entity.
Rational Design of Second-Generation Compounds
The insights gained from SAR studies and preclinical assessments of first-generation analogues fuel the rational design of second-generation compounds. This iterative process aims to further optimize the lead compound's properties by making targeted chemical modifications.
For pyridazinone-based PDE inhibitors, the rational design of second-generation compounds would leverage the understanding of how different structural features interact with the PDE3 active site. Molecular modeling techniques, such as docking and quantitative structure-activity relationship (QSAR) studies, can play a significant role in this process nih.gov. For example, a 3D-QSAR pharmacophore model was used to predict the activity of novel 6-(4-substitutedphenyl)-3-pyridazinones as vasorelaxant agents, leading to the synthesis of compounds with potent activity nih.gov.
The design of second-generation compounds may focus on:
Enhancing Potency: By introducing substituents that increase binding affinity to the PDE3 active site.
Improving Selectivity: By exploiting structural differences between the active sites of different PDE isoforms to design molecules that preferentially bind to PDE3.
Optimizing Pharmacokinetics: By modifying the molecule to improve its solubility, metabolic stability, and oral bioavailability. For example, introducing polar groups or altering lipophilicity.
Reducing Off-Target Effects: By designing out structural motifs known to interact with other receptors or enzymes, thereby improving the safety profile.
This rational, data-driven approach to drug design significantly increases the probability of developing a successful clinical candidate with an improved therapeutic index compared to the original lead compound.
Future Directions and Research Gaps in Senazodan Hydrochloride Studies
Re-evaluation of Senazodan Hydrochloride in Contemporary Therapeutic Paradigms
The landscape of heart failure treatment has evolved significantly since the primary investigations into this compound. The current focus on therapies that not only provide symptomatic relief but also modify the course of the disease necessitates a re-evaluation of senazodan's role. Future research should focus on its potential in specific, well-defined patient populations who may derive the most benefit from its dual mechanism of action as a calcium sensitizer (B1316253) and a phosphodiesterase III (PDE III) inhibitor.
One key area of investigation is its use in acute decompensated heart failure (ADHF), particularly in patients with cardiogenic shock or those requiring short-term inotropic support. A comparative analysis with currently used agents like dobutamine and milrinone could elucidate its relative efficacy and safety. Furthermore, its potential application in chronic heart failure, possibly as an intermittent therapy or in combination with other guideline-directed medical therapies, warrants exploration. The changing demographics of heart failure, with a growing prevalence of heart failure with preserved ejection fraction (HFpEF), also present a potential new avenue for senazodan research, focusing on its effects on diastolic function and ventricular-arterial coupling.
Novel Mechanistic Insights and Advanced Molecular Probing
While the primary mechanisms of this compound are understood to be calcium sensitization of the cardiac contractile apparatus and inhibition of PDE III, a deeper understanding of its molecular interactions and downstream signaling effects is required. Advanced molecular probing techniques can provide novel insights into its precise binding sites on cardiac troponin C and the structural basis for its potentiation of the calcium-troponin interaction.
Further research should also investigate its effects on cellular electrophysiology and calcium homeostasis to better understand its arrhythmogenic potential. High-resolution structural biology and computational modeling could be employed to delineate the specific interactions between senazodan and the active site of PDE III, potentially guiding the development of more selective and safer second-generation compounds. Exploring its potential off-target effects and identifying novel intracellular signaling pathways modulated by senazodan could uncover new therapeutic applications beyond its established cardiovascular effects.
Application of Omics Technologies (Genomics, Proteomics, Metabolomics)
The application of "omics" technologies represents a significant opportunity to advance our understanding of this compound's effects and to personalize its use.
Genomics: Pharmacogenomic studies could identify genetic variants that influence a patient's response to senazodan or their susceptibility to adverse effects. This could involve analyzing genes encoding for its metabolic enzymes, its molecular targets (troponin C and PDE III), and components of downstream signaling pathways.
Proteomics: Proteomic analysis of cardiac tissue or plasma from individuals treated with senazodan could reveal changes in protein expression and post-translational modifications. This could help to identify novel biomarkers of drug response and to elucidate the broader cellular pathways affected by the drug.
Metabolomics: Metabolomic profiling can provide a snapshot of the metabolic changes induced by senazodan treatment. This could uncover alterations in cardiac energy metabolism and other systemic metabolic effects, offering a more holistic view of its physiological impact.
A systems biology approach, integrating data from these different omics platforms, could provide a comprehensive understanding of senazodan's mechanism of action and help to identify patient subgroups most likely to benefit from its therapeutic effects.
Development of Advanced Delivery Systems or Formulations
A significant gap in the research and development of this compound is the exploration of advanced drug delivery systems. Current formulations are limited to conventional oral and intravenous administrations. The development of novel formulations could enhance its therapeutic index by improving its bioavailability, prolonging its duration of action, and enabling targeted delivery to cardiac tissue.
Potential areas for future research include:
Nanoparticle-based delivery systems: Encapsulating senazodan in nanoparticles could improve its solubility, protect it from degradation, and potentially facilitate targeted delivery to the heart.
Liposomal formulations: Liposomes could be used to modulate the release profile of senazodan, potentially reducing peak-dose-related side effects.
Controlled-release formulations: The development of oral controlled-release tablets or transdermal patches could provide more stable plasma concentrations, which may be beneficial for chronic therapy.
Targeted delivery strategies: Conjugating senazodan to molecules that specifically bind to cardiac myocytes could increase its local concentration in the heart, thereby minimizing systemic side effects.
Prodrug approaches: Designing prodrugs of senazodan that are activated specifically in cardiac tissue could also enhance its cardiac selectivity.
Addressing Challenges and Unanswered Questions in this compound Research
Despite its potential, several challenges and unanswered questions remain in the research of this compound. A primary concern is the potential for arrhythmogenesis, a known risk associated with PDE III inhibitors. Future studies must carefully evaluate its electrophysiological effects and its long-term safety profile. The optimal therapeutic window for senazodan needs to be clearly defined to maximize its inotropic and vasodilatory benefits while minimizing adverse effects.
Q & A
Q. What is the mechanism of action of Senazodan hydrochloride in cardiovascular research, and how can its dual activity as a Ca²⁺ sensitizer and PDE III inhibitor be experimentally validated?
this compound enhances myocardial contractility by sensitizing troponin C to Ca²⁺ and inhibiting PDE III, which elevates cAMP levels. To validate this:
- Ca²⁺ sensitization : Use skinned cardiac muscle fibers to measure force development in response to Ca²⁺ gradients. Compare force-Ca²⁺ curves with/without Senazodan .
- PDE III inhibition : Perform enzyme activity assays using purified PDE III isoforms. Measure IC₅₀ values via spectrophotometric detection of cAMP hydrolysis products .
Q. What analytical methods are recommended for quantifying this compound purity and stability in experimental formulations?
- HPLC : Use a C18 column (4.6 × 250 mm, 5 µm), mobile phase (acetonitrile:phosphate buffer, pH 3.0), flow rate 1.0 mL/min, UV detection at 254 nm. Validate linearity (1–100 µg/mL) and precision (%RSD <2%) .
- Stability testing : Conduct accelerated degradation studies under heat (40°C), light (UV exposure), and acidic/alkaline conditions. Monitor degradation products via LC-MS .
Q. How should researchers design in vitro vs. in vivo models to evaluate this compound’s efficacy?
- In vitro : Use isolated cardiomyocytes or Langendorff-perfused hearts to measure contractility (e.g., dP/dt max) and cAMP levels under β-adrenergic stimulation .
- In vivo : Employ pressure-volume loop analysis in heart failure models (e.g., transverse aortic constriction in rodents). Monitor hemodynamic parameters (e.g., ejection fraction, cardiac output) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling to avoid inhalation .
- Spill management : Neutralize spills with 10% sodium bicarbonate, collect residues in sealed containers, and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported PDE III inhibition potency across studies?
- Source analysis : Compare enzyme sources (e.g., recombinant vs. tissue-derived PDE III), assay buffers (divalent cation concentrations affect activity), and substrate specificity (cGMP vs. cAMP) .
- Meta-analysis : Apply statistical tools (e.g., mixed-effects models) to aggregate data from multiple studies, adjusting for variability in experimental conditions .
Q. What strategies optimize this compound’s bioavailability in chronic in vivo studies?
- Formulation : Use PEGylated nanoparticles or liposomes to enhance solubility and prolong half-life. Characterize encapsulation efficiency via dialysis .
- Dosing regimen : Perform pharmacokinetic profiling (e.g., LC-MS plasma analysis) to determine optimal dosing intervals and avoid saturation of Ca²⁺ sensitization pathways .
Q. How can omics data (e.g., transcriptomics, proteomics) be integrated to study this compound’s off-target effects?
- Transcriptomics : Conduct RNA-seq on treated cardiomyocytes to identify dysregulated pathways (e.g., hypertrophy-related genes like ANP, BNP). Validate via qRT-PCR .
- Proteomics : Use SILAC labeling and mass spectrometry to quantify changes in Ca²⁺ handling proteins (e.g., SERCA2a, phospholamban). Correlate with functional assays .
Q. What experimental controls are essential when investigating this compound’s cross-talk with other signaling pathways (e.g., β-adrenergic or NO/cGMP pathways)?
- Pathway inhibitors : Co-administer selective blockers (e.g., propranolol for β-adrenergic, ODQ for sGC) to isolate Senazodan-specific effects .
- Knockout models : Use PDE III isoform-specific knockout animals to confirm target specificity .
Methodological Considerations
- Reproducibility : Document all experimental parameters (e.g., buffer composition, animal strain) following FAIR principles .
- Data validation : Use orthogonal methods (e.g., electrophysiology + biochemical assays) to confirm findings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
